2',4-Difluoro-[1,1'-biphenyl]-3-ol

Catalog No.
S6629003
CAS No.
1214341-66-8
M.F
C12H8F2O
M. Wt
206.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',4-Difluoro-[1,1'-biphenyl]-3-ol

CAS Number

1214341-66-8

Product Name

2',4-Difluoro-[1,1'-biphenyl]-3-ol

IUPAC Name

2-fluoro-5-(2-fluorophenyl)phenol

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C12H8F2O/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7,15H

InChI Key

YHGGIBYOGGRCCH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)O)F
  • Medicinal Chemistry: The presence of the two fluorine atoms and the dihydroxyphenyl functionalities suggest potential for this compound to interact with biological systems. Fluorine substitution is a common tactic in medicinal chemistry to improve drug properties such as bioavailability and potency []. Further research would be needed to determine if 5-(2-Fluorophenyl)-2-fluorophenol exhibits any specific biological activity.
  • Material Science: Fluorinated aromatic compounds can be useful building blocks for the development of new materials with unique properties. For instance, fluorinated molecules can influence properties like conductivity and thermal stability []. Research could explore if 5-(2-Fluorophenyl)-2-fluorophenol could be a component in the design of novel materials.

2',4-Difluoro-[1,1'-biphenyl]-3-ol is an organic compound with the molecular formula C12H8F2OC_{12}H_{8}F_{2}O. This compound belongs to the biphenyl family, characterized by two benzene rings connected by a single bond. The unique structural features include fluorine atoms at the 2' and 4' positions and a hydroxyl group at the 3 position, which significantly influence its chemical properties and potential applications in various fields, including chemistry and biology.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone, specifically 2',4-Difluoro-[1,1'-biphenyl]-3-one, using oxidizing agents such as potassium permanganate in alkaline conditions.
  • Reduction: The compound can be reduced to remove the hydroxyl group, yielding 2',4-Difluorobiphenyl. This can be achieved using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The fluorine atoms can be replaced with other functional groups through nucleophilic aromatic substitution reactions, depending on the nucleophile used. For example, sodium methoxide in methanol can facilitate this process.

Research on 2',4-Difluoro-[1,1'-biphenyl]-3-ol indicates potential biological activities. It has been investigated for its possible anti-inflammatory and analgesic properties, similar to other biphenyl derivatives. Its structural characteristics allow it to interact with specific biological targets, which may lead to therapeutic effects.

The synthesis of 2',4-Difluoro-[1,1'-biphenyl]-3-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and phenol.
  • Coupling Reaction: A Suzuki-Miyaura coupling reaction is commonly employed to form the biphenyl structure. This palladium-catalyzed cross-coupling involves an aryl halide (2,4-difluorobenzene) reacting with an aryl boronic acid (phenol derivative) under specific conditions.
  • Industrial Production: For large-scale production, bulk reactors are utilized for coupling and hydroxylation reactions, followed by purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

2',4-Difluoro-[1,1'-biphenyl]-3-ol has diverse applications:

  • Chemistry: Acts as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated as a biochemical probe due to its unique structural features.
  • Medicine: Explored for potential therapeutic applications in treating inflammatory conditions.
  • Industry: Utilized in developing advanced materials such as polymers and liquid crystals .

The mechanism of action of 2',4-Difluoro-[1,1'-biphenyl]-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance lipophilicity and metabolic stability. These interactions may influence various biochemical pathways, leading to potential therapeutic effects .

Several compounds share structural similarities with 2',4-Difluoro-[1,1'-biphenyl]-3-ol:

Compound NameStructural FeaturesKey Differences
2,4-DifluorobiphenylLacks hydroxyl group; only contains fluorine atomsLess reactive due to absence of hydroxyl group
4-FluorobiphenylContains only one fluorine atomDifferent reactivity and physical properties
2,2'-DifluorobiphenylFluorine atoms are positioned differentlyAlters reactivity and applications
3',5-Difluoro-[1,1'-biphenyl]-3-olHydroxyl group at different positionVariation in biological activity and reactivity

Uniqueness

The uniqueness of 2',4-Difluoro-[1,1'-biphenyl]-3-ol lies in its combination of two fluorine atoms and a hydroxyl group. This configuration imparts distinct chemical reactivity and potential biological activity that is not present in other similar compounds .

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.05432120 g/mol

Monoisotopic Mass

206.05432120 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-23

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